molecular formula C31H31F3N2OS B394278 (2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394278
M. Wt: 536.7g/mol
InChI Key: SUQXCMXCLQJRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Substitution Reactions: Introduction of the cyclohexylphenyl and methoxyphenethyl groups can be done through nucleophilic aromatic substitution reactions.

    Final Assembly: The final step involves coupling the thiazole derivative with the trifluoromethylphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the thiazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives of the aromatic rings or thiazole ring.

    Substitution: Halogenated or other functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups suggests potential interactions through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

    Aromatic Amines: Compounds like aniline and diphenylamine.

Uniqueness

The uniqueness of “(2Z)-4-(4-CYCLOHEXYLPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C31H31F3N2OS

Molecular Weight

536.7g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C31H31F3N2OS/c1-37-28-16-10-22(11-17-28)18-19-36-29(25-14-12-24(13-15-25)23-6-3-2-4-7-23)21-38-30(36)35-27-9-5-8-26(20-27)31(32,33)34/h5,8-17,20-21,23H,2-4,6-7,18-19H2,1H3

InChI Key

SUQXCMXCLQJRAA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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